molecular formula C17H20N2O2 B5496713 N-(2-methoxy-5-methylphenyl)-N'-(4-methylbenzyl)urea

N-(2-methoxy-5-methylphenyl)-N'-(4-methylbenzyl)urea

Cat. No. B5496713
M. Wt: 284.35 g/mol
InChI Key: QBZLLMQKVRLVKG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(2-methoxy-5-methylphenyl)-N'-(4-methylbenzyl)urea, also known as GW9662, is a selective antagonist of peroxisome proliferator-activated receptor gamma (PPARγ). PPARγ is a nuclear receptor that plays a critical role in regulating glucose and lipid metabolism. GW9662 has been widely used in scientific research to investigate the role of PPARγ in various physiological and pathological conditions.

Mechanism of Action

N-(2-methoxy-5-methylphenyl)-N'-(4-methylbenzyl)urea is a selective antagonist of PPARγ. It binds to the ligand-binding domain of PPARγ and prevents the binding of endogenous ligands, such as fatty acids and prostaglandins. This results in the inhibition of PPARγ activity and downstream gene expression.
Biochemical and Physiological Effects
N-(2-methoxy-5-methylphenyl)-N'-(4-methylbenzyl)urea has been shown to have a variety of biochemical and physiological effects, including:
1. Inhibition of adipocyte differentiation: PPARγ plays a critical role in adipocyte differentiation. N-(2-methoxy-5-methylphenyl)-N'-(4-methylbenzyl)urea has been shown to inhibit this process, which may have implications for the treatment of obesity and related metabolic disorders.
2. Inhibition of insulin sensitivity: PPARγ activation has been shown to improve insulin sensitivity. N-(2-methoxy-5-methylphenyl)-N'-(4-methylbenzyl)urea has been used to investigate the role of PPARγ in this process and to determine whether PPARγ inhibition can be used as a therapeutic strategy for insulin resistance.
3. Inhibition of inflammation: PPARγ activation has been shown to have anti-inflammatory effects. N-(2-methoxy-5-methylphenyl)-N'-(4-methylbenzyl)urea has been used to investigate the role of PPARγ in inflammation and to determine whether PPARγ inhibition can be used as a therapeutic target for inflammatory diseases.

Advantages and Limitations for Lab Experiments

N-(2-methoxy-5-methylphenyl)-N'-(4-methylbenzyl)urea has several advantages and limitations for lab experiments:
Advantages:
1. Selective inhibition of PPARγ: N-(2-methoxy-5-methylphenyl)-N'-(4-methylbenzyl)urea is a selective antagonist of PPARγ, which allows for the specific investigation of PPARγ activity.
2. High potency: N-(2-methoxy-5-methylphenyl)-N'-(4-methylbenzyl)urea has a high potency and can be used at low concentrations, which minimizes the potential for off-target effects.
3. Stable in solution: N-(2-methoxy-5-methylphenyl)-N'-(4-methylbenzyl)urea is stable in solution, which allows for easy storage and handling.
Limitations:
1. Limited solubility: N-(2-methoxy-5-methylphenyl)-N'-(4-methylbenzyl)urea has limited solubility in water and may require the use of organic solvents for experimental use.
2. Short half-life: N-(2-methoxy-5-methylphenyl)-N'-(4-methylbenzyl)urea has a short half-life in vivo, which may limit its use in animal studies.
3. Potential off-target effects: Although N-(2-methoxy-5-methylphenyl)-N'-(4-methylbenzyl)urea is a selective antagonist of PPARγ, it may have off-target effects on other proteins or receptors.

Future Directions

There are several future directions for the use of N-(2-methoxy-5-methylphenyl)-N'-(4-methylbenzyl)urea in scientific research:
1. Investigating the role of PPARγ in metabolic diseases: PPARγ has been implicated in the development of metabolic diseases, such as obesity and type 2 diabetes. N-(2-methoxy-5-methylphenyl)-N'-(4-methylbenzyl)urea can be used to investigate the role of PPARγ in these conditions and to determine whether PPARγ inhibition can be used as a therapeutic strategy.
2. Examining the effects of PPARγ activation in cancer: PPARγ has been shown to have both pro- and anti-tumor effects, depending on the type of cancer. N-(2-methoxy-5-methylphenyl)-N'-(4-methylbenzyl)urea can be used to investigate the effects of PPARγ activation in different types of cancer and to determine whether PPARγ activation can be used as a therapeutic target.
3. Developing more potent and selective PPARγ antagonists: Although N-(2-methoxy-5-methylphenyl)-N'-(4-methylbenzyl)urea is a selective antagonist of PPARγ, it may have off-target effects on other proteins or receptors. Developing more potent and selective PPARγ antagonists may allow for more specific investigation of PPARγ activity.

Synthesis Methods

N-(2-methoxy-5-methylphenyl)-N'-(4-methylbenzyl)urea can be synthesized by reacting 2-methoxy-5-methylphenyl isocyanate with 4-methylbenzylamine in the presence of a catalyst. The reaction yields N-(2-methoxy-5-methylphenyl)-N'-(4-methylbenzyl)urea as a white solid with a melting point of 172-174°C. The purity of N-(2-methoxy-5-methylphenyl)-N'-(4-methylbenzyl)urea can be determined by high-performance liquid chromatography (HPLC) or gas chromatography (GC).

Scientific Research Applications

N-(2-methoxy-5-methylphenyl)-N'-(4-methylbenzyl)urea has been used in a variety of scientific research applications, including:
1. Investigating the role of PPARγ in glucose and lipid metabolism: PPARγ is a key regulator of glucose and lipid metabolism. N-(2-methoxy-5-methylphenyl)-N'-(4-methylbenzyl)urea has been used to selectively block the activity of PPARγ and investigate its role in these processes.
2. Studying the effects of PPARγ activation on inflammation: PPARγ activation has been shown to have anti-inflammatory effects. N-(2-methoxy-5-methylphenyl)-N'-(4-methylbenzyl)urea has been used to investigate the role of PPARγ in inflammation and to determine whether PPARγ activation can be used as a therapeutic target for inflammatory diseases.
3. Examining the role of PPARγ in cancer: PPARγ has been implicated in the development and progression of various types of cancer. N-(2-methoxy-5-methylphenyl)-N'-(4-methylbenzyl)urea has been used to investigate the role of PPARγ in cancer and to determine whether PPARγ inhibition can be used as a therapeutic strategy.

properties

IUPAC Name

1-(2-methoxy-5-methylphenyl)-3-[(4-methylphenyl)methyl]urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H20N2O2/c1-12-4-7-14(8-5-12)11-18-17(20)19-15-10-13(2)6-9-16(15)21-3/h4-10H,11H2,1-3H3,(H2,18,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QBZLLMQKVRLVKG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)CNC(=O)NC2=C(C=CC(=C2)C)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H20N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

284.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(2-Methoxy-5-methylphenyl)-3-(4-methylbenzyl)urea

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